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molecular formula C11H12O4 B8366368 6-Acetyl-2-hydroxymethyl-1,4-benzodioxan

6-Acetyl-2-hydroxymethyl-1,4-benzodioxan

Cat. No. B8366368
M. Wt: 208.21 g/mol
InChI Key: LWVFKFLHYIYCEM-UHFFFAOYSA-N
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Patent
US04188390

Procedure details

Jones' reagent (11.6 ml.) was added dropwise to a stirred solution of 6-acetyl-2-hydroxymethyl-1,4-benzodioxan (4.0 g.) in acetone (70 ml.) at 10°-15° C. The reaction was stirred at room temperature for 18 hours then diluted with isopropanol/water/chloroform, the organic layer separated and evaporated in vacuo. The residue was redissolved in chloroform, extracted with saturated sodium carbonate solution (2×30 ml.) then the basic phase washed with chloroform, cooled and acidified to pH 1 with concentrated hydrochloric acid. The acidic solution was extracted with chloroform, the combined extracts washed with saturated brine, dried (Na2SO4) and evaporated in vacuo to give 6-acetyl-1,4-benzodioxan-2-carboxylic acid (1.56 g.), m.p. 159°-162° C. A sample was recrystallized from ethanol/ethyl acetate, m.p. 174°-175° C.
Name
Jones' reagent
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
isopropanol water chloroform
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].OS(O)(=O)=O.O=[Cr](=O)=O.[C:14]([C:17]1[CH:28]=[CH:27][C:20]2[O:21][CH:22]([CH2:25][OH:26])[CH2:23][O:24][C:19]=2[CH:18]=1)(=[O:16])[CH3:15]>CC(C)=O.C(O)(C)C.O.C(Cl)(Cl)Cl>[C:14]([C:17]1[CH:28]=[CH:27][C:20]2[O:21][CH:22]([C:25]([OH:3])=[O:26])[CH2:23][O:24][C:19]=2[CH:18]=1)(=[O:16])[CH3:15] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Jones' reagent
Quantity
11.6 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(OC(CO2)CO)C=C1
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
isopropanol water chloroform
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O.O.C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer separated
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium carbonate solution (2×30 ml.)
WASH
Type
WASH
Details
the basic phase washed with chloroform
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was extracted with chloroform
WASH
Type
WASH
Details
the combined extracts washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)C1=CC2=C(OC(CO2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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